2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
Description
2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound featuring a pyridazine ring substituted with thiophene groups
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS3/c19-14(16-9-11-3-1-7-20-11)10-22-15-6-5-12(17-18-15)13-4-2-8-21-13/h1-8H,9-10H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMWIMGDWQCSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyridazine ring followed by the introduction of thiophene groups through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide exhibit significant antimicrobial activity. Studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting potential as an antimicrobial agent .
Antitumor Activity
The compound has shown promise in antitumor applications. Preliminary studies indicate that it may induce cytotoxic effects in various cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound may also modulate inflammatory pathways. Research suggests that it could provide therapeutic benefits in treating inflammatory diseases .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of a series of thiophene-based compounds, including derivatives of this compound. The results indicated varying degrees of microbial inhibition, with some derivatives outperforming established antibiotics .
- Antitumor Screening : Another investigation focused on the antitumor activity of structurally related compounds. The study revealed that several derivatives exhibited high inhibitory effects against specific cancer cell lines, highlighting the potential for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene and pyridazine rings can engage in π-π stacking interactions or hydrogen bonding with the active sites of proteins, thereby modulating their activity. This compound may also interfere with cellular pathways by inhibiting key enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide
- N-(thiophen-2-ylmethyl)pyridazin-3-amine
Uniqueness
2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of both thiophene and pyridazine rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science, distinguishing it from other similar compounds.
Biological Activity
The compound 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a thioether derivative that exhibits significant potential in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 347.5 g/mol. The structure includes functional groups such as thiophene, pyridazine, and acetamide, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3OS |
| Molecular Weight | 347.5 g/mol |
| CAS Number | 1207025-70-4 |
The biological activity of this compound has been linked to its interaction with various biological targets:
- Antiviral Activity : Research indicates that compounds with similar structural motifs exhibit antiviral properties by inhibiting viral replication processes. The presence of the pyridazine ring is particularly noted for enhancing antiviral efficacy against RNA viruses.
- Cytotoxic Effects : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression, such as cathepsin L, which plays a role in tumor invasion and metastasis.
Case Studies and Research Findings
Several studies have explored the biological activity of thioether derivatives similar to this compound:
- Anticancer Activity : A study evaluated the cytotoxic effects of thiosemicarbazones on K562 leukemia cells, revealing that compounds with similar thiophene substitutions exhibited significant cell death with IC50 values ranging from 10 µM to 30 µM .
- Antiviral Studies : Another investigation highlighted that derivatives containing thiophene and pyridazine rings showed improved biological activity against viral infections, achieving effective concentrations (EC50) lower than those of standard antiviral drugs .
- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications at the thiophene or pyridazine positions can enhance activity against specific targets, suggesting a pathway for optimizing this compound's efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
